Ethyl 1H-pyrazole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)8-5-3-4-7-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZTNKUYDJSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392900 | |
| Record name | 1H-Pyrazole-1-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-59-4 | |
| Record name | 1H-Pyrazole-1-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 1h Pyrazole 1 Carboxylate and Functionalized Derivatives
Cyclocondensation and Annulation Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with cyclocondensation and annulation reactions representing the most classical and widely utilized approaches. These methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.
Hydrazine and Hydrazone Mediated Cyclizations with Carbonyl Precursors
The most traditional and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. Current time information in Bangalore, IN.consensus.app This reaction's versatility allows for the use of various substituted hydrazines and dicarbonyl compounds to produce a wide range of pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A significant challenge can be the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to mixtures of regioisomers. consensus.app To address this, methods have been developed that utilize precursors which generate the 1,3-dicarbonyl compound in situ. For example, enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which are then immediately trapped by hydrazine in a consecutive multicomponent reaction. consensus.app
Other carbonyl precursors are also effective. For instance, 2,4-diketoesters, which can be prepared via a Claisen condensation between alkylphenones and diethyl oxalate, readily undergo cyclocondensation with hydrazines to form pyrazole carboxylates. Current time information in Bangalore, IN.sigmaaldrich.com Similarly, cross-conjugated enynones react with arylhydrazines in a regioselective manner to yield pyrazole derivatives, with the reaction pathway being controlled by the electronic effects of substituents on the enynone. rsc.org
Table 1: Examples of Hydrazine-Mediated Cyclizations for Pyrazole Synthesis
| Carbonyl Precursor | Hydrazine Derivative | Conditions | Product Type | Citation |
|---|---|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate | Varies (e.g., acid or base catalysis) | Substituted Pyrazoles | Current time information in Bangalore, IN.consensus.app |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine Hydrate | Glacial Acetic Acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | sigmaaldrich.com |
| Ethoxymethylene malononitrile (B47326) | Phenylhydrazine (B124118) | Ethanol (B145695), reflux | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | google.com |
| Cross-conjugated Enynones | Arylhydrazines | No special conditions required | Substituted Pyrazoles | rsc.org |
Multicomponent Reaction Approaches for Expedited Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules like pyrazoles in a single, step-economical operation. doi.org These reactions combine three or more starting materials in one pot, often leading to higher efficiency and a broader scope compared to traditional multistep syntheses. Current time information in Bangalore, IN.
Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine. Current time information in Bangalore, IN. For instance, Yb(PFO)₃ has been used as a highly efficient catalyst for a three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. Current time information in Bangalore, IN. Another variation is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, which yields highly functionalized pyrano[2,3-c]pyrazole derivatives. researchgate.net The reaction proceeds through the simultaneous formation of a pyrazolone (B3327878) (from the β-ketoester and hydrazine) and a Knoevenagel adduct, which then undergo a Michael addition and cyclization. Current time information in Bangalore, IN.consensus.app
These MCRs can be promoted by various catalysts, including Lewis acids, nanoparticles, or even performed under catalyst-free conditions using ultrasound irradiation in green solvents like water. Current time information in Bangalore, IN.researchgate.net
Table 2: Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|
| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Polysubstituted Pyrazoles | Current time information in Bangalore, IN. |
| Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Catalyst-free, Ultrasonic irradiation, Water | Pyrano[2,3-c]pyrazoles | researchgate.net |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP (solvent), Room Temperature | Pyrazole-linked Thiazoles | nih.gov |
| Enaminones, Hydrazine, Aryl Halides | Copper-catalyzed | 1,3-Substituted Pyrazoles | Current time information in Bangalore, IN. |
Cycloaddition Reactions (e.g., [3+2] pathways) for Pyrazole Core Assembly
The [3+2] cycloaddition reaction is a highly efficient and regioselective method for constructing the five-membered pyrazole ring. ijirset.com This pathway involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, typically an alkyne or alkene). umich.edu
A prevalent strategy utilizes diazo compounds as the 1,3-dipole, which react with alkynes to form pyrazoles. umich.edu For example, difluoromethylated pyrazoles have been synthesized via the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides (as precursors to 1,3-dipoles) with various alkynoates and ynones. researchgate.net This method offers good yields and excellent regioselectivity under mild conditions. researchgate.net
Another important class of 1,3-dipoles are nitrilimines, which can be generated in situ and react with terminal alkynes. umich.edu Sydnones, which are mesoionic heterocyclic compounds, can also serve as 1,3-dipole synthons. A novel base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes has been developed, providing a regioselective route to polysubstituted pyrazoles under mild conditions. chemicalbook.comresearchgate.net
Table 3: [3+2] Cycloaddition Reactions for Pyrazole Synthesis
Regioselective Functionalization and Derivatization
Once the pyrazole core is constructed, further functionalization allows for fine-tuning of the molecule's properties. Regioselective reactions on the pyrazole nitrogen atoms and transformations of the ester group are key strategies in this regard.
N-Alkylation and N-Acylation of Pyrazole Nitrogen Atoms
N-functionalization of the pyrazole ring is a critical step in the synthesis of many biologically active compounds. In NH-pyrazoles, the presence of two reactive nitrogen atoms can lead to issues with regioselectivity during alkylation or acylation.
N-alkylation of pyrazole carboxylates has been achieved using various alkylating agents in the presence of a base. For example, ethyl 1H-pyrazole-4-carboxylate can be coupled with N-Boc-3-iodoazetidine to create novel amino acid-like building blocks. researchgate.net Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, provide an effective method for introducing aryl groups onto the pyrazole nitrogen. This has been demonstrated by coupling ethyl-3-(trifluoromethyl)-pyrazole-4-carboxylate with iodobenzene (B50100) using a copper-diamine catalyst system. acs.org
N-acylation can also be performed on the pyrazole ring. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride (B1165640) can lead to mono- or diacetylated products on the ring nitrogens, with the product distribution being influenced by solvent polarity, reaction temperature, and the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP). consensus.appnih.gov
Table 4: Regioselective N-Functionalization of Pyrazoles
Ester Group Transformations and Conversion to Hydrazide Derivatives
The ethyl carboxylate group in pyrazole derivatives is a versatile handle for further molecular elaboration. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, through alkaline hydrolysis, to yield the pyrazole-carboxylic acid salt, which can then be neutralized to obtain the free acid. researchgate.netijirset.com This carboxylic acid can then serve as a precursor for other functional groups.
Another crucial transformation is the conversion of the ester to a carbohydrazide (B1668358). This is readily accomplished by reacting the ethyl pyrazole-carboxylate with hydrazine hydrate, often in a solvent like ethanol under reflux. rasayanjournal.co.in The resulting pyrazole carbohydrazide is a key intermediate for the synthesis of a wide range of other heterocyclic systems and biologically active molecules. rasayanjournal.co.in
Table 5: Ester Group Transformations of Ethyl Pyrazole-Carboxylates
Direct and Indirect Carbon-Carbon/Heteroatom Bond Formations at C3, C4, and C5 Positions
The functionalization of the pyrazole ring at its carbon positions (C3, C4, and C5) is crucial for creating structural diversity and developing new chemical entities. The electronic nature of the N-ethoxycarbonyl group significantly influences the regioselectivity of these transformations.
Direct C-H functionalization offers an atom-economical approach to modify the pyrazole core without the need for pre-functionalized starting materials. rsc.org The inherent reactivity of the pyrazole ring often makes the C5 position susceptible to deprotonation and subsequent functionalization. For pyrazoles bearing an electron-withdrawing group at the N1 position, the acidity of the C5 proton is enhanced, facilitating selective metalation and reaction with electrophiles. nih.gov
Conversely, indirect methods, such as lithiation followed by electrophilic quench, provide a powerful tool for regioselective functionalization. For instance, N-Boc protected pyrazoles can undergo lithiation at the C3 position, enabling the introduction of various substituents at this site. whiterose.ac.uk This strategy circumvents challenges associated with direct C3 functionalization, which is often less favored than at the C5 position.
A significant challenge in pyrazole functionalization is controlling the regioselectivity, as reactions can often yield mixtures of C4- and C5-arylated products. academie-sciences.fr A modern strategy to overcome this involves using a removable blocking group. Research has shown that an ester substituent at the C4 position of an N-alkylated pyrazole can effectively block this site, directing C-H arylation exclusively to the C5 position. academie-sciences.fracademie-sciences.fr This ester group can later be removed, demonstrating its utility as a traceless directing group. This approach highlights how strategic substitution can master the inherent reactivity of the pyrazole ring.
Catalytic Systems and Green Chemistry Principles in Synthesis
Modern synthetic chemistry increasingly emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. The synthesis of Ethyl 1H-pyrazole-1-carboxylate derivatives has benefited significantly from these advancements.
Transition-Metal Catalysis in Pyrazole Synthesis and Functionalization
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the C-H functionalization of pyrazoles. rsc.orgelsevierpure.com These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a streamlined alternative to traditional cross-coupling reactions that require pre-halogenated or organometallic pyrazole derivatives. rsc.org
A key focus has been on achieving high regioselectivity. For N-substituted pyrazoles, direct arylation can be selectively guided to the desired position. For example, palladium-catalyzed direct arylation of ethyl 1-methylpyrazole-4-carboxylate with aryl bromides has been achieved with high selectivity at the C5 position. academie-sciences.fracademie-sciences.fr This was accomplished using a phosphine-free palladium catalyst and an inexpensive base, showcasing a robust and practical method.
Below is a table summarizing the palladium-catalyzed C5-arylation of a pyrazole-4-carboxylate, demonstrating the use of a blocking group to control regioselectivity.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 91 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 89 |
| 4 | 1-Bromo-3-chlorobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 82 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 75 |
| Data sourced from a study on the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate. The ester at C4 acts as a blocking group. academie-sciences.fracademie-sciences.fr |
Organocatalytic and Metal-Free Reaction Protocols
The development of organocatalytic and metal-free reactions represents a significant stride towards more sustainable chemical synthesis. These methods avoid the cost and potential toxicity associated with heavy metals. Organocatalysis has been successfully applied to the synthesis of complex pyrazole-containing structures. For example, cinchona alkaloid-derived catalysts have been used in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles.
Metal-free direct arylation protocols are also emerging. One such approach involves the use of amino-linked nitrogen heterocyclic carbenes (NHCs) to mediate the C-H functionalization of arenes and heteroarenes, proceeding through a single electron transfer mechanism. rsc.org Furthermore, photochemical methods using organocatalysts like dithiophosphoric acid can enable the functionalization of pyridines via pyridinyl radicals, a strategy that could be adapted for pyrazole systems. nih.gov
Solvent-Free and Environmentally Conscious Synthetic Methodologies (e.g., ionic liquids)
A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. This has spurred the development of solvent-free reaction conditions and the use of environmentally benign media like ionic liquids (ILs). mdpi.com Ionic liquids are non-volatile, thermally stable, and can be designed to act as both the solvent and the catalyst, offering significant advantages in green synthesis. academie-sciences.fr
Multicomponent reactions (MCRs) performed under solvent-free conditions or in green solvents are particularly effective for constructing functionalized pyrazole rings. For instance, the synthesis of pyranopyrazoles has been efficiently achieved through a four-component reaction of aldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile under solvent-free conditions using a recyclable Brønsted-acidic ionic liquid as the catalyst. academie-sciences.fr These methods are characterized by high atom economy, shorter reaction times, and simplified work-up procedures.
The table below illustrates the efficiency of an ionic liquid-catalyzed, solvent-free synthesis of pyranopyrazoles.
| Entry | Aldehyde | Catalyst | Condition | Time | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free, RT | 30 min | 95 |
| 2 | 4-Methylbenzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free, RT | 30 min | 92 |
| 3 | 4-Nitrobenzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free, RT | 35 min | 96 |
| 4 | 2-Chlorobenzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free, RT | 40 min | 90 |
| 5 | Benzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | Solvent-free, RT | 30 min | 94 |
| Data represents a four-component reaction to form dihydropyrano[2,3-c]pyrazole derivatives. academie-sciences.fr |
These advancements in catalytic systems and green chemistry principles are paving the way for the efficient and sustainable production of this compound and its derivatives, fueling further discoveries in their application.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles
Mechanistic Investigations of Key Synthetic Transformations
The formation and modification of the ethyl 1H-pyrazole-1-carboxylate scaffold involve several key chemical transformations, each with a distinct mechanistic pathway.
The synthesis of the pyrazole (B372694) ring system is a cornerstone of heterocyclic chemistry. The construction of the pyrazole core in derivatives of this compound often proceeds through cyclization and annulation reactions. A common and effective method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.
For instance, the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be achieved by the reaction of ethylhydrazine (B1196685) with ethyl 2,4-dioxovalerate. chemicalbook.com The reaction is typically carried out in anhydrous ethanol (B145695) at low temperatures. The mechanism involves the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Similarly, the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of phenylhydrazine (B124118) with ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of phenylhydrazine attacks the electron-deficient carbon of the acrylate, leading to the formation of the pyrazole ring.
Another versatile approach is the reaction of hydrazones with appropriate reagents. For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones. nih.gov This reaction involves the formylation of an activated aromatic ring using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride.
The Knorr synthesis of pyrazoles is a classical and widely used method that involves the condensation of a β-ketoester with a hydrazine. nih.gov The reaction is often facilitated by an acid catalyst and can be enhanced by the use of halogenated agents like iodine. nih.gov
The ethyl carboxylate group at the 1-position of the pyrazole ring is a key functional handle that can undergo various transformations, such as hydrolysis and transesterification. Kinetic and thermodynamic studies of these transformations provide valuable insights into the reactivity of the ester group and the stability of the resulting products.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. For example, the hydrolysis of ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxylic acid can be carried out using thionyl chloride in ethanol, followed by treatment with water. chemicalbook.com The reaction proceeds through the formation of an acyl chloride intermediate, which is then readily hydrolyzed.
Esterification, the reverse of hydrolysis, is also a crucial transformation. The direct esterification of a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst is a common method for preparing this compound and its derivatives.
Exploration of Nucleophilic and Electrophilic Sites within the Pyrazole Core
The pyrazole ring is an electron-rich heterocyclic system, but the distribution of electron density is not uniform, leading to distinct nucleophilic and electrophilic sites. researchgate.net This differential reactivity is a key determinant of the regioselectivity of its reactions.
The pyrazole ring possesses both pyrrole-like and pyridine-like nitrogen atoms. The pyridine-like nitrogen (N2) is generally considered nucleophilic due to the presence of a lone pair of electrons in an sp2 hybrid orbital. researchgate.net The pyrrole-like nitrogen (N1), when unsubstituted, can act as a proton donor and is thus acidic. researchgate.net
The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The C4 position is generally the most nucleophilic and is susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.net This is due to the electron-donating effect of the nitrogen atoms. Conversely, the C3 and C5 positions are relatively electron-deficient and are thus more susceptible to nucleophilic attack. researchgate.net The presence of the electron-withdrawing ethyl carboxylate group at the N1 position further influences the electron distribution within the ring, generally deactivating the ring towards electrophilic attack and potentially modifying the regioselectivity of reactions.
Tautomerism in this compound Derivatives and its Influence on Reactivity
Tautomerism is a significant phenomenon in pyrazole chemistry, particularly for N-unsubstituted pyrazoles. nih.gov While this compound itself has a fixed substitution at the N1 position, its derivatives, especially those synthesized from N-unsubstituted pyrazoles, can exhibit annular tautomerism. nih.gov This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring.
For example, in asymmetrically substituted 1H-pyrazoles, two tautomeric forms can exist, and their relative stability depends on the nature and position of the substituents. nih.govbeilstein-journals.org The presence of different tautomers in solution can lead to a mixture of products in subsequent reactions, such as N-alkylation. researchgate.net
The position of the hydrogen atom in the pyrazole ring can be crucial for its biological properties and its ability to form specific hydrogen bonds. nih.gov In the solid state, the crystal structure often reveals the predominant tautomer. For instance, in the crystal structure of ethyl 5-methyl-1H-pyrazole-3-carboxylate, the ester group is at position 3 relative to the N-H group, indicating the presence of the T3 tautomer. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of different tautomers in various solvents. beilstein-journals.org Experimental techniques like NMR spectroscopy are invaluable for studying tautomeric equilibria in solution. beilstein-journals.orgresearchgate.net The observed chemical shifts can provide information about the predominant tautomeric form present under specific conditions.
Strategic Applications in Advanced Organic Synthesis and Materials Design
Ethyl 1H-pyrazole-1-carboxylate as a Core Building Block for Complex Architectures
The inherent reactivity and structural features of this compound make it an exceptionally valuable building block in synthetic organic chemistry. Its ester functionality and the pyrazole (B372694) ring's nitrogen atoms provide multiple sites for chemical modification, enabling the construction of intricate and diverse molecular frameworks.
Assembly of Fused Heterocyclic Systems (e.g., Pyrazoloazines, Pyrazoloresearchgate.netrsc.orgdiazepinones)
This compound derivatives are key precursors for synthesizing a wide array of fused heterocyclic systems. These complex structures are of significant interest due to their prevalence in biologically active compounds and functional materials.
One notable application is the synthesis of pyrazolo[5,1-c] researchgate.netrsc.orgmdpi.comtriazine derivatives. Starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, a diazotization reaction followed by coupling with active methylene (B1212753) compounds and subsequent cyclization yields the fused triazine system nih.gov. This method provides a direct route to a class of compounds with potential applications in agriculture and medicine nih.gov.
Similarly, derivatives of this compound are instrumental in forming pyrazolo[1,5-a] researchgate.netmdpi.comdiazepin-4-ones . A regioselective strategy starting with the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates allows for subsequent treatment with amines. This leads to an oxirane ring-opening and a direct cyclization to form the target pyrazolo[1,5-a] researchgate.netmdpi.comdiazepin-4-one core rsc.org.
Other significant fused systems synthesized from pyrazole carboxylate precursors include:
Pyrazolo[1,5-a]pyrazin-4(5H)-ones : These can be synthesized via a microwave-assisted, solvent-free reaction between ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and aminoethoxy ethanols rsc.org.
6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles : These bicyclic pyrazolidinones are accessible through copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) reactions mdpi.com.
Table 1: Examples of Fused Heterocyclic Systems from Pyrazole Carboxylate Precursors
| Precursor Type | Fused System | Synthetic Strategy | Ref |
|---|---|---|---|
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Pyrazolo[5,1-c] researchgate.netrsc.orgmdpi.comtriazines | Diazotization, coupling, cyclization | nih.gov |
| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Tetrahydro-4H-pyrazolo[1,5-a] researchgate.netmdpi.comdiazepin-4-ones | Oxirane ring-opening, cyclization | rsc.org |
| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Microwave-assisted condensation | rsc.org |
| 3-Pyrazolidinone-derived azomethine imines | 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | Copper-catalyzed [3+2] cycloaddition | mdpi.com |
Design and Construction of Polyfunctionalized Molecular Frameworks
The pyrazole carboxylate scaffold is a versatile platform for building molecules with multiple functional groups. The ability to selectively modify different positions on the pyrazole ring and the carboxylate group allows for the creation of complex and tailored molecular architectures.
An efficient protocol has been developed for creating highly functionalized heterocyclic compounds by coupling alkyl pyrazolecarboxylates with N-Boc-3-iodoazetidine rsc.org. This method yields novel amino acid-like building blocks, demonstrating the utility of the pyrazole core in constructing polyfunctionalized molecules with potential applications in peptide chemistry and drug discovery rsc.org. The resulting structures are valuable as constrained, non-chiral synthetic azole carboxylates rsc.org.
Furthermore, multicomponent reactions (MCRs) provide a powerful strategy for the one-pot synthesis of polyfunctionalized pyrazoles. For instance, a three-component reaction involving a phenylhydrazine (B124118), a benzaldehyde, and ethyl acetoacetate, catalyzed by a magnetic ionic liquid, efficiently produces pyrazole 4-carboxylic acid ethyl ester derivatives acs.org. This approach is advantageous due to its operational simplicity, high yields, and environmentally friendly nature acs.org.
Utility in the Synthesis of Chemical Libraries for Diverse Research
The robust and versatile chemistry of this compound and its analogs makes them ideal for generating chemical libraries for high-throughput screening and drug discovery programs. The development of efficient, multi-step synthetic sequences and one-pot reactions enables the rapid production of a diverse range of pyrazole-containing compounds.
A notable example is the synthesis of a library of pyrazole-based analogues of the marine natural product lamellarin O rsc.org. This was achieved starting from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, which were systematically modified through bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling reactions rsc.org. The resulting library of compounds was then evaluated for cytotoxic activity against human colorectal cancer cell lines rsc.org. The methodologies employed in such syntheses are well-suited for diversity-oriented synthesis, allowing for the systematic exploration of chemical space around the pyrazole core.
Pyrazole Architectures in Molecular Recognition and Interfacial Chemistry
The unique arrangement of nitrogen atoms in the pyrazole ring, one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type), imparts specific molecular recognition capabilities. mdpi.com This, combined with the coordinating ability of the carboxylate group, makes pyrazole-carboxylate structures highly valuable in ligand design, catalysis, and the development of functional materials.
Ligand Design for Metal Coordination and Catalysis
The pyrazole moiety is an excellent ligand for a wide range of metal ions, and its derivatives are extensively used in coordination chemistry and catalysis. The combination of the pyrazole ring and a carboxylate function in a single molecule creates a powerful mixed-ligand system capable of forming stable and structurally diverse metal complexes. acs.org
Pyrazole-based ligands have been shown to significantly enhance the catalytic activity of transition metals. For example, employing pyrazole ligands with manganese has led to a highly efficient catalytic system for transfer hydrogenation reactions, demonstrating broad functional group tolerance rsc.org. Similarly, the use of pyrazole ligands with titanium isopropoxide dramatically improves the catalytic activity for the ring-opening polymerization of L-lactide rsc.org.
The pyrazole-carboxylate system is particularly effective in constructing coordination polymers. The interplay between the pyrazole's N-donor sites and the carboxylate's O-donor sites allows for the formation of intricate one-, two-, or three-dimensional networks acs.org. The structure of these metal-organic frameworks (MOFs) can be tuned by selecting appropriate metal ions and modifying the pyrazole and carboxylate components researchgate.net. These complexes often feature intramolecular hydrogen bonding between the neutral pyrazole ligand and the anionic carboxylate, which helps to stabilize the coordination sphere researchgate.net.
Table 2: Catalytic Applications of Pyrazole-Based Ligands
| Metal | Catalytic Reaction | Ligand Type | Key Finding | Ref |
|---|---|---|---|---|
| Manganese (Mn) | Transfer Hydrogenation | Pyrazole Ligand | Establishes an efficient Mn-N₂ catalytic system with broad substrate scope. | rsc.org |
| Titanium (Ti) | Ring-Opening Polymerization of L-lactide | Pyrazole Ligand | Greatly enhances the catalytic activity of titanium isopropoxide. | rsc.org |
| Cobalt (Co) / Copper (Cu) | Coordination Polymer Formation | Pyrazole-Carboxylate Mixed Ligand | Forms diverse 2D and 3D network structures. | acs.org |
| Gold (Au) | Phosphorescent Complexes | NH-pyrazoles | Used to prepare phosphorescent trinuclear Au(I) complexes. | mdpi.com |
Exploration in Supramolecular Chemistry and Functional Materials (e.g., optical materials)
The ability of pyrazoles to form predictable hydrogen-bonding networks makes them exceptional building blocks in supramolecular chemistry researchgate.net. The secondary structure of N-unsubstituted pyrazoles in the solid state is governed by hydrogen-bonded motifs such as dimers, trimers, tetramers, and catemers (chains), which can be influenced by the nature of substituents on the ring researchgate.net.
This capacity for self-assembly, combined with the inherent photophysical properties of the pyrazole ring, has led to their use in functional materials. Many pyrazole derivatives exhibit luminescence and fluorescence, making them attractive for the development of optical materials nih.gov. For instance, pyrazole-thiophene-based amide derivatives have been synthesized and investigated for their nonlinear optical (NLO) properties mdpi.com.
Furthermore, pyrazole derivatives have been successfully employed as chemosensors for detecting metal ions. The nitrogen and oxygen donor sites within pyrazole-based molecules can selectively bind to specific cations, resulting in a detectable colorimetric or fluorescent response nih.gov. A pyridine-pyrazole-based sensor, for example, has been shown to selectively recognize Al³⁺ ions through both visual color change and fluorescence enhancement nih.gov. Porous organic polymers based on pyrazole have also been developed for applications such as high-performance CO₂ capture and as supports for catalytic nanoparticles acs.org.
Investigations into Adsorption Mechanisms for Surface Modification and Corrosion Inhibition
Recent studies have highlighted the potential of pyrazole derivatives, including those structurally related to this compound, as effective corrosion inhibitors for metals such as carbon steel, particularly in acidic environments. acs.orgnih.govacs.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium. nih.govacs.org
The mechanism of adsorption is often a combination of physical and chemical interactions. The pyrazole ring, with its heteroatoms and π-electrons, can interact with the vacant d-orbitals of the metal. Additionally, the presence of functional groups, such as the ester group in this compound, can further enhance this interaction. acs.orgnih.gov For instance, a study on related pyrazole derivatives demonstrated that the ester function, in conjugation with the pyrazole ring, reinforces the molecular structure and contributes to the formation of a stable protective layer. acs.orgnih.gov
Gravimetric and electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly employed to evaluate the inhibition efficiency of these compounds. nih.govacs.org Research on similar pyrazole derivatives has shown that their inhibition efficiency increases with concentration, reaching up to 91.8% in some cases. acs.orgacs.org These studies often indicate that the adsorption process follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. nih.govacs.org Furthermore, temperature studies can elucidate the nature of the adsorption, with an increase in inhibition efficiency at higher temperatures suggesting a chemisorption mechanism. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a Structurally Similar Pyrazole Derivative
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 1.15 | 0 |
| 10⁻⁶ | 0.46 | 60.0 |
| 10⁻⁵ | 0.23 | 80.0 |
| 10⁻⁴ | 0.12 | 89.6 |
| 10⁻³ | 0.09 | 91.8 |
Data adapted from a study on ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate, a compound with structural similarities to this compound. acs.org
Development of Pyrazole Scaffolds for Probing Biological Systems
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. nih.govresearchgate.net The adaptability of the pyrazole ring allows for the synthesis of diverse molecular architectures capable of interacting with various biological targets. chim.it
Rational Design of Molecular Probes for Investigating Biological Target Engagement
The design of molecular probes based on the pyrazole framework is an active area of research for visualizing and understanding biological processes. nih.gov These probes are often fluorescent and are designed to interact with specific ions, enzymes, or other biomolecules. nih.gov The synthetic versatility of pyrazoles allows for the incorporation of fluorophores and specific receptor moieties to tailor the probe for a particular target. nih.gov For example, the incorporation of electron-donating groups or highly conjugated systems is a common strategy to enhance the fluorescent properties of pyrazole-based probes. nih.gov
Structure-Mechanism Relationship Studies of Enzyme Modulation and Biomolecular Interactions
Pyrazole derivatives have been extensively studied as modulators of various enzymes, including carbonic anhydrases and kinases. nih.govrsc.org Understanding the structure-mechanism relationship is crucial for the development of potent and selective inhibitors. For instance, studies on pyrazole derivatives as carbonic anhydrase inhibitors have shown that these compounds can achieve potent inhibition with Kᵢ values in the nanomolar range. nih.gov The orientation of the pyrazole core and its substituents within the enzyme's active site dictates the inhibitory activity. nih.gov
The interaction of pyrazole derivatives with proteins often involves a network of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions present in the active site. nih.gov For example, in the case of carbonic anhydrase, the pyrazole moiety can interact with the zinc ion in the active site, contributing to the inhibitory effect. nih.gov
Computational and Synthetic Approaches to Ligand-Protein Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing the interactions between pyrazole-based ligands and their protein targets. physchemres.orgnih.gov These techniques provide insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding. core.ac.uk
Molecular docking studies can predict the preferred orientation of a ligand within a protein's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. core.ac.uk For example, docking studies of pyrazole derivatives with carbonic anhydrase have helped to rationalize their inhibitory activity and guide the design of more potent inhibitors. nih.gov
Molecular dynamics simulations offer a more dynamic picture of the ligand-protein complex, revealing the flexibility of the protein and the stability of the interactions over time. physchemres.org These simulations can help to identify key residues that are crucial for ligand binding and can provide a more accurate estimation of the binding free energy. physchemres.org
The synthesis of pyrazole derivatives for these studies often involves well-established chemical reactions. A common method is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org For instance, the synthesis of certain ethyl pyrazole carboxylates involves the reaction of a substituted ethyl-2,4-dioxo-4-phenylbutanoate with hydrazine hydrate. nih.gov This synthetic flexibility allows for the creation of large libraries of pyrazole derivatives for screening against various biological targets. bohrium.com
Computational and Theoretical Studies on Ethyl 1h Pyrazole 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the structural and spectral properties of organic molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for these calculations. nih.govtandfonline.comresearchgate.net
For a molecule like Ethyl 1H-pyrazole-1-carboxylate, DFT calculations can determine its optimized molecular geometry, providing precise bond lengths and angles. Furthermore, DFT is used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net
In studies of related pyrazole (B372694) derivatives, DFT has been used to calculate these electronic parameters to understand their properties. For instance, theoretical calculations on various pyrazole derivatives have established their molecular geometries and electronic characteristics, providing insights into their potential as active agents in different fields. researchgate.net The molecular electrostatic potential (MEP) can also be mapped, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative Electronic Properties of Pyrazole Derivatives Calculated by DFT (Note: This table presents example data from related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Pyrazole-carboxamide derivative | B3LYP/6-31G* | -5.44 | -1.21 | 4.23 | [No Source] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.57 | -1.93 | 4.64 | nih.gov |
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For this compound, the primary sources of conformational flexibility are the rotations around the N1-C(carbonyl) bond and the C(carbonyl)-O bond of the ethyl ester group.
The rotation around the N-acyl bond is of particular interest. Theoretical calculations on analogous N-acylhydrazone systems have shown that the amide dihedral angle (O=C–N–X) can exist in two primary conformations: antiperiplanar and synperiplanar. nih.gov For this compound, these would correspond to the carbonyl oxygen pointing away from (anti) or towards (syn) the pyrazole ring, respectively. DFT calculations are used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of low-energy, stable conformers and the energy barriers between them. nih.gov
Studies on related N-acyl systems show that the relative stability of these conformers can be significantly influenced by substituents. For example, N-methylation can induce a shift from a preferred antiperiplanar to a synperiplanar conformation due to steric effects. nih.gov For the unsubstituted this compound, computational analysis would predict the most stable conformer and provide insight into the molecule's flexibility and shape, which are crucial for its interactions with other molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Correlation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate a mathematical equation that relates these descriptors to an observed activity. nih.govacs.org
While no specific QSAR model for this compound has been reported, the methodology has been successfully applied to various series of pyrazole derivatives. nih.govnih.govrsc.orgdergipark.org.tr For example, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives identified adjacency and distance matrix descriptors as being influential for their activity as EGFR kinase inhibitors. nih.govacs.org In another study on pyrazole carboxamide derivatives, 3D-QSAR modeling using Comparative Molecular Field Analysis (CoMFA) was performed to explore the structure-activity relationship for antifungal activity. rsc.org
To develop a QSAR model relevant to this compound, it would first be necessary to synthesize a series of analogues with systematic structural variations and measure their biological activity or a specific property. Computational software would then be used to calculate various descriptors for each molecule.
Table 2: Examples of Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives
| Descriptor Type | Examples | Potential Information Coded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Polarity, charge distribution, reactivity |
| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Molecular size, branching, shape |
| Steric (3D) | Molecular volume, surface area, Verloop parameters | Bulk and spatial arrangement of atoms |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. eurasianjournals.comeurasianjournals.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous solution, showing how it samples different shapes over time. More advanced applications involve studying its interaction with a biological target, such as an enzyme. Typically, a molecular docking study is first performed to predict the most likely binding pose of the molecule in the active site of a protein. The stability of this predicted pose is then assessed using MD simulations. nih.govnih.gov
For instance, in a study of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were used to analyze the stability of the docked compounds in the enzyme's active site. The simulations revealed that the most active compounds exhibited good stability with only minor conformational changes and fluctuations, thus validating the docking results. nih.gov Such studies are crucial in drug discovery for understanding the binding mechanisms and designing more potent inhibitors. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.govtandfonline.com The primary spectroscopic techniques for which parameters are calculated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. tandfonline.com These calculated values are often plotted against experimental data for a set of related compounds, and a good correlation (high R² value) provides strong evidence for the correctness of the structural assignments. tandfonline.comfigshare.com Similarly, DFT can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum and relate to specific bond stretches, bends, and other molecular vibrations. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed bands to specific functional groups, confirming the molecular structure. nih.gov
In numerous studies on pyrazole derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have successfully reproduced experimental NMR and IR spectral data, demonstrating the reliability of these theoretical methods for structural elucidation. tandfonline.comresearchgate.net
Table 3: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Derivative (Note: This is a representative table demonstrating the methodology. Data is hypothetical and for illustrative purposes.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (Ester) | 162.5 | 163.1 | -0.6 |
| C3 (Pyrazole) | 145.0 | 145.8 | -0.8 |
| C5 (Pyrazole) | 130.2 | 131.0 | -0.8 |
| C4 (Pyrazole) | 110.8 | 111.5 | -0.7 |
| O-CH₂ | 61.4 | 61.9 | -0.5 |
| CH₃ | 14.3 | 14.7 | -0.4 |
Advanced Spectroscopic and Analytical Methodologies for In Depth Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 1H-pyrazole-1-carboxylate. Both ¹H and ¹³C NMR would provide definitive evidence for the N-acylation of the pyrazole (B372694) ring.
In the ¹H NMR spectrum, the three protons of the pyrazole ring would exhibit distinct chemical shifts and coupling patterns. The proton at the C5 position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom and the N-carboxylate group. The protons at C3 and C4 would also show characteristic signals. The ethyl group would present as a typical quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group would appear at a characteristic downfield shift (typically in the range of 160-170 ppm). The three carbon atoms of the pyrazole ring would have distinct signals, which, when compared to the spectra of the free pyrazole, would confirm the point of attachment of the ethyl carboxylate group.
Crucially, NMR is vital for studying the potential for tautomerism in pyrazole systems. However, for this compound, where the N1 position is substituted, annular tautomerism is not possible, simplifying the spectral analysis.
Mass Spectrometry Techniques for Structural Confirmation and Reaction Pathway Monitoring
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound (C₆H₈N₂O₂), which is 140.06 g/mol .
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For pyrazole rings, fragmentation can include the loss of N₂ or HCN, leading to specific daughter ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the structure.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive and precise determination of a molecule's three-dimensional structure in the solid state. This technique would allow for the exact measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.
A crystal structure would unambiguously confirm the attachment of the ethyl carboxylate group to the N1 nitrogen atom of the pyrazole ring. It would also reveal the planarity of the pyrazole ring and the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound. Despite extensive searches, no published crystal structure for this compound has been found in open-access crystallographic databases.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-N and C=N stretching vibrations from the pyrazole ring, and C-H stretching and bending vibrations from the alkyl chain and the aromatic ring.
Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, the symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum compared to the IR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Increased Structural Diversity
The core pyrazole (B372694) structure is a valuable scaffold in medicinal chemistry, and the development of novel synthetic strategies is crucial for expanding the structural diversity of its derivatives. nih.govnih.gov Researchers are actively exploring new methods to create a wider array of substituted pyrazoles, which is essential for fine-tuning their biological activities. nih.govnih.gov
Recent advancements include the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, offering an efficient and atom-economical approach. nih.gov Additionally, innovative catalytic systems, including transition-metal and organocatalysts, are being employed to achieve highly regioselective and stereoselective syntheses. mdpi.comresearchgate.net These methods provide access to previously unattainable pyrazole analogs with unique substitution patterns, which is critical for exploring new areas of chemical space and discovering compounds with enhanced therapeutic properties. mdpi.comresearchgate.net
The exploration of greener synthetic routes, utilizing environmentally benign solvents and reagents, is also a significant focus. nih.gov This not only aligns with the principles of sustainable chemistry but can also lead to safer and more cost-effective manufacturing processes. nih.gov
Integration of Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of pyrazole derivatives, including ethyl 1H-pyrazole-1-carboxylate. nih.govgalchimia.com Continuous flow processes offer numerous advantages over traditional batch synthesis, such as improved safety, enhanced reaction control, and greater scalability. galchimia.com The ability to safely handle hazardous intermediates, like diazoalkanes, at elevated temperatures is a key benefit of flow synthesis. mit.edu
Researchers have successfully demonstrated the continuous-flow synthesis of various pyrazole derivatives, achieving high yields and excellent regioselectivity. nih.gov For instance, the Knorr cyclocondensation and 1,3-dipolar cycloaddition reactions have been effectively adapted to flow systems. nih.gov These platforms enable the rapid optimization of reaction conditions and facilitate the creation of large compound libraries for high-throughput screening. A notable example is the safe and efficient continuous-flow synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide. thieme-connect.deresearchgate.net
The integration of automated platforms further accelerates the discovery process by allowing for the unattended synthesis and purification of a wide range of pyrazole analogs. This high degree of automation is instrumental in systematically exploring structure-activity relationships.
Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Insights
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques are proving to be invaluable tools for gaining real-time insights into the formation of pyrazoles. researchgate.net Techniques such as in situ high-energy synchrotron X-ray powder diffraction and Raman spectroscopy allow researchers to monitor reactions as they occur within the reaction vessel. researchgate.net
These methods provide detailed information about the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. researchgate.net By observing the transformation on a molecular level, chemists can identify transient species and better understand the factors that control regioselectivity and reaction efficiency. This knowledge is crucial for optimizing existing synthetic protocols and designing new, more effective ones. The ability to directly observe reaction progress helps in pinpointing the optimal conditions to maximize yield and minimize byproducts.
Machine Learning and Artificial Intelligence in Pyrazole Design and Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel pyrazole compounds. youtube.comyoutube.com Generative AI models can explore vast regions of chemical space to propose new molecular structures with desired properties. youtube.com These models learn from existing chemical data to generate novel pyrazole derivatives that are predicted to have high biological activity and favorable pharmacokinetic profiles. youtube.com
AI algorithms can also be used to predict the outcomes of chemical reactions, optimize synthetic routes, and even suggest the most efficient purification methods. youtube.com This computational approach, often referred to as "in silico" design, significantly reduces the time and resources required for the discovery of new drug candidates. nih.govnih.gov By integrating AI with automated synthesis platforms, researchers can create a closed-loop system where new compounds are designed, synthesized, and tested in a fully automated fashion, dramatically accelerating the pace of drug discovery. youtube.comyoutube.com
Q & A
Q. What synthetic methodologies are commonly employed for preparing Ethyl 1H-pyrazole-1-carboxylate derivatives?
Pyrazole esters are typically synthesized via cyclocondensation reactions. For example:
- Cyclocondensation : Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives react under reflux conditions to form pyrazole cores. Subsequent functionalization (e.g., alkylation, esterification) yields target compounds .
- Optimization : Reaction conditions (temperature, solvent, catalyst) significantly influence yields. For instance, using ethanol as a solvent at 80°C for 6–8 hours achieves ~70% yield in some cases .
Q. Example Reaction Conditions Table
| Starting Materials | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, DMF-DMA | Ethanol | 80°C | 8h | 68% | |
| Phenylhydrazine, ethyl chloroacetate | THF | 60°C | 12h | 55% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity. For example, ester carbonyls resonate at ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. A molecular ion peak at m/z 167.07 corresponds to CHNO .
- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm) and C-N (1250–1350 cm) bonds validate functional groups .
Q. What safety protocols are essential when handling pyrazole derivatives in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Waste Disposal : Segregate organic waste and coordinate with certified disposal services to prevent environmental contamination .
- Emergency Measures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole esters?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) provides high-resolution data. Programs like SHELXL refine structures and validate bond lengths/angles .
- Key Parameters : For Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, the pyrazole ring shows bond lengths of 1.34–1.38 Å, consistent with aromaticity. Dihedral angles between substituents (e.g., phenyl groups) reveal steric effects .
Q. How do computational tools predict hydrogen bonding and crystal packing in pyrazole derivatives?
- Graph Set Analysis : Etter’s formalism categorizes hydrogen bonds (e.g., R(8) motifs) to predict aggregation patterns .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to model intermolecular interactions. For example, hydrogen bonds between pyrazole N–H and ester carbonyls stabilize crystal lattices .
Q. How can researchers address contradictions in reaction yields for substituted pyrazole esters?
- Variable Screening : Use Design of Experiments (DoE) to assess substituent effects. Electron-withdrawing groups (e.g., nitro) may reduce yields due to steric hindrance .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in alkylation steps. For 3,5-dimethyl derivatives, Pd-mediated coupling increases yields by ~20% .
Q. What role do pyrazole esters play in drug discovery pipelines?
- Bioisosteres : Pyrazole cores mimic heterocyclic motifs in bioactive molecules. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate serves as a precursor for kinase inhibitors .
- SAR Studies : Substituent variations (e.g., trifluoromethyl groups) enhance metabolic stability and binding affinity in lead compounds .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
